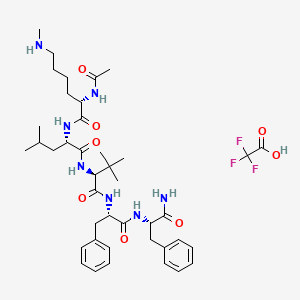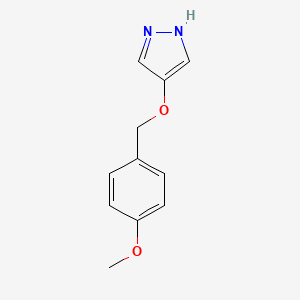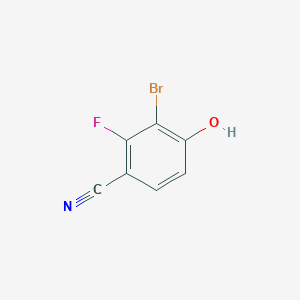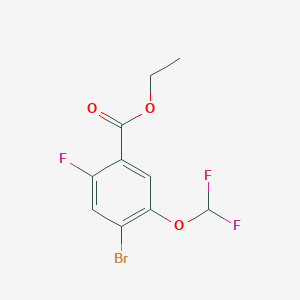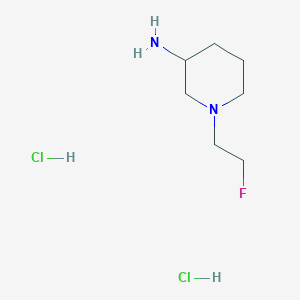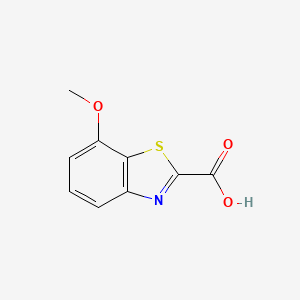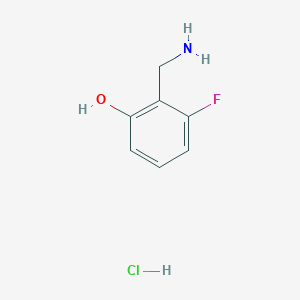
2-(Aminomethyl)-3-fluorophenol hydrochloride
Übersicht
Beschreibung
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in the synthesis of various pharmaceuticals and complex organic molecules .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, 2-(Aminomethyl)benzimidazole dihydrochloride has a molecular formula of C8H11Cl2N3 .Chemical Reactions Analysis
Amines, such as aminomethyl compounds, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, metformin hydrochloride, a widely used antidiabetic drug, has specific physicochemical properties that have been extensively studied .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Isatin and Its Derivatives
- Application: Isatin and its derivatives play a key role in the synthesis of various compounds including hydroxyl acids, omeprazole, imidazole, etc., which are helpful for the pathogenesis of gastric ulcer .
- Method: The isatin derivative could be prepared by reacting different aromatic aldehydes with imesatin in the presence of acetic acid and ethanol .
- Results: These compounds are beneficial in the pharmaceutical industry, especially in the treatment of diabetes and gastric ulcers .
-
2-Aminoethyl Methacrylate Hydrochloride
-
3-(Aminomethyl)benzeneboronic Acid Hydrochloride
- Application: This compound is used as an intermediate in various chemical reactions, including Suzuki-Miyaura reactions .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these syntheses contribute to a wide range of chemical products .
-
Aminomethyl Propanol (AMP)
-
2-Aminothiazole
- Application: 2-Aminothiazole is a precursor to a sulfathiazole (“sulfa drugs”) and can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
- Method: 2-Aminothiazole is prepared from paraldehyde, thiourea, and sulfuryl chloride .
- Results: It is mainly of academic interest, with few exceptions .
-
2-Aminopyrimidine Derivatives
- Application: 2-Aminopyrimidine derivatives are used in antitrypanosomal activity .
- Method: These derivatives are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .
- Results: The prepared compounds differ from each other by the substitutions of their amino group .
-
Polymers as Advanced Antibacterial and Antibiofilm Agents
- Application: Polymers are used as advanced antibacterial and antibiofilm agents for direct and combination therapies .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These polymers have shown promising results in combating bacterial infections and biofilms .
-
2-Aminoethyl Methacrylate Hydrochloride
-
2,5-Bis(aminomethyl)furan (BAMF)
- Application: BAMF is a biorenewable monomer for polymeric applications .
- Method: BAMF was prepared by the reductive amination of HMF in ammoniacal methanol using Ru NPs supported on Nb 2 O 5 as the catalyst and molecular hydrogen as the reducing agent .
- Results: The prepared compound has potential applications in the field of polymer chemistry .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-fluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUCBSZFLACUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-fluorophenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



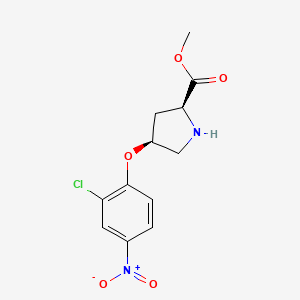
![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)
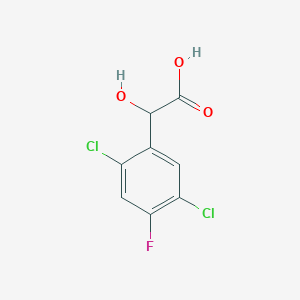
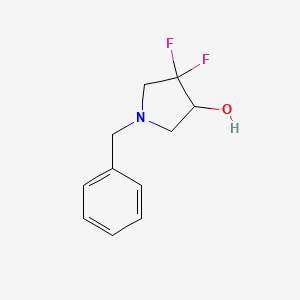
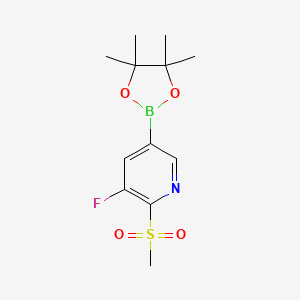
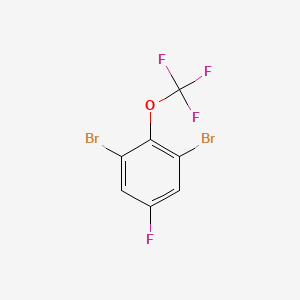
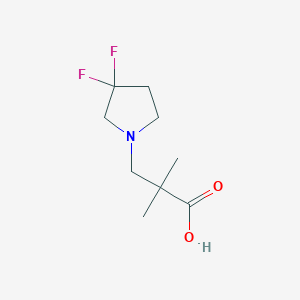
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)
